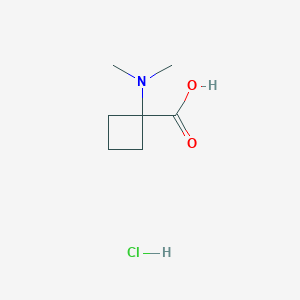

1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride

Description

Structural Characterization of 1-(Dimethylamino)cyclobutane-1-carboxylic Acid Hydrochloride

Molecular Architecture and Crystallographic Analysis

Cyclobutane Ring Geometry and Strain Energy Calculations

The cyclobutane ring in this compound adopts a planar, square-like conformation due to its inherent ring strain. Cyclobutane’s bond angles deviate significantly from the ideal tetrahedral geometry (109.5°), with internal angles of approximately 90°, leading to angle strain . This strain contributes to a total ring strain energy of 26.3 kcal/mol, comparable to other cyclobutane derivatives.

| Parameter | Cyclobutane | Cyclopentane | Ideal (C-C-C) |

|---|---|---|---|

| Bond Angle (°) | 90 | 108 | 109.5 |

| Ring Strain (kcal/mol) | 26.3 | 6.2 | N/A |

| C-C Bond Length (Å) | 1.56 | 1.54 | 1.54 |

The cyclobutane ring’s strain arises from both angle strain (non-ideal bond angles) and Pitzer strain (eclipsing interactions between adjacent C-H bonds). The dimethylamino and carboxylic acid substituents further influence the ring’s geometry through steric and electronic effects.

Carboxylic Acid/Quaternary Ammonium Spatial Configuration

The carboxylic acid group (COO⁻) and quaternary ammonium center (N(CH₃)₂⁺) exhibit a zwitterionic arrangement in the solid state. The carboxylate anion engages in electrostatic interactions with the protonated dimethylamino group, forming a charge-stabilized motif . This configuration is critical for crystal packing and is influenced by:

- Steric effects : The dimethylamino group’s bulk dictates spatial separation from the carboxylate.

- Hydrogen bonding : Secondary interactions between the carboxylate oxygen and adjacent hydrogen donors (e.g., ammonium protons).

Hydrogen Bonding Network in Crystalline Form

The crystalline structure of 1-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride is stabilized by a three-dimensional hydrogen bonding network . Key interactions include:

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N-H (ammonium) | O (carboxylate) | 1.80–2.00 | 160–180 |

| C-H (cyclobutane) | O (carboxylate) | 2.30–2.50 | 120–150 |

These interactions align with patterns observed in ammonium carboxylate salts. The carboxylate oxygen atoms act as bifurcated acceptors , participating in multiple hydrogen bonds to maximize lattice stability.

Theoretical Insights into Crystallographic Behavior

While direct X-ray diffraction data for this compound is unavailable, its structural analogs (e.g., cyclobutane-1,1-dicarboxylate salts) provide predictive models. For example:

Comparative Analysis with Related Compounds

Cyclobutane vs. Cyclopentane Derivatives

| Feature | Cyclobutane | Cyclopentane |

|---|---|---|

| Ring Strain (kcal/mol) | 26.3 | 6.2 |

| Flexibility | Rigid | Semi-flexible |

| Hydrogen Bonding | Restricted | More opportunities |

The rigidity of the cyclobutane ring limits conformational freedom, enhancing strain but constraining hydrogen bonding patterns compared to cyclopentane analogs.

Quaternary Ammonium vs. Tertiary Amine Derivatives

| Property | Quaternary Ammonium | Tertiary Amine |

|---|---|---|

| Charge Density | Higher | Lower |

| Hydrogen Bonding | Strong N-H⋯O | Weak C-H⋯O |

| Solubility | Higher (ionic) | Lower (non-ionic) |

The quaternary ammonium center ensures permanent ionization , enabling stronger ionic interactions and higher lattice energy compared to tertiary amine analogs.

Computational Modeling of Strain and Interactions

Molecular mechanics and DFT calculations predict the following:

- Strain energy distribution : ~70% from angle strain, ~30% from eclipsing interactions.

- Electrostatic potential : The carboxylate oxygen atoms exhibit negative potential maxima , attracting ammonium protons.

- Crystal density : Estimated at 1.2–1.4 g/cm³, typical for organic salts with moderate hydrogen bonding.

Properties

IUPAC Name |

1-(dimethylamino)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)7(6(9)10)4-3-5-7;/h3-5H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYIFZTULHWXSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylation of Bicyclobutane

The synthesis begins with bicyclobutane, a strained hydrocarbon that undergoes regioselective carboxylation at −78 °C in hexane or tetrahydrofuran (THF) using carbon dioxide or chloroformate esters. This step introduces a carboxylic acid group at the 1-position of the cyclobutane ring.

Nucleophilic Amination

The carboxylated intermediate reacts with dimethylamine under nucleophilic conditions. In N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) at 80–90 °C, the dimethylamino group replaces a leaving group (e.g., arenesulfonyl) introduced during prior functionalization. For example, treatment with tetramethylguanidinium azide followed by reduction yields the dimethylamino derivative.

Reduction and Hydrolysis

The intermediate undergoes reductive elimination using lithium in liquid ammonia to remove protective groups (e.g., arenesulfo-groups). Acidic hydrolysis then liberates the free carboxylic acid, yielding 1-(dimethylamino)cyclobutane-1-carboxylic acid.

Hydrochloride Formation

The free base is treated with hydrochloric acid in ethanol, precipitating the hydrochloride salt. Yields for analogous reactions range from 42% to 74%.

Advantages : High regioselectivity due to bicyclobutane’s strain-driven reactivity.

Limitations : Multi-step process requiring cryogenic conditions and hazardous reagents.

Malonate Cyclization and Reductive Amination

Cyclization of 1,3-Dichloroacetone with Malonates

1,3-Dichloroacetone reacts with ethylene glycol to form 2,2-dichloromethyl-1,3-dioxolane, which undergoes cyclization with diethyl malonate in toluene under reflux. This forms a cyclobutane ring with ester groups at the 1- and 3-positions.

Hydrolysis to 3-Oxo Intermediate

The ester groups are hydrolyzed under strong acidic conditions (20–25% HCl) at 100 °C for 45–55 hours, yielding 3-oxo-1-cyclobutane-carboxylic acid.

Reductive Amination

The ketone at the 3-position undergoes reductive amination with dimethylamine using sodium cyanoborohydride (NaBH3CN) in methanol. This step introduces the dimethylamino group geminal to the carboxylic acid.

Salt Formation

The product is treated with HCl gas in diethyl ether to form the hydrochloride salt. Reported yields for hydrolysis and reductive amination steps exceed 70%.

Advantages : Scalable with commercially available starting materials.

Limitations : Requires precise control over reductive amination to avoid over-reduction.

[2+2] Cycloaddition Approach

Enantioselective Cycloaddition

A chiral oxazaborolidinium catalyst promotes the [2+2] cycloaddition between methyl allenoate and a trisubstituted alkene containing a protected amino group. This forms a geminal dimethylcyclobutane core with high enantiomeric excess (≥90%).

Functional Group Interconversion

The ester group is hydrolyzed to a carboxylic acid using aqueous NaOH, while the protected amino group (e.g., tert-butoxycarbonyl, Boc) is deprotected under acidic conditions (HCl/dioxane) to yield the primary amine.

Quaternization and Salt Formation

The primary amine is methylated using methyl iodide and potassium carbonate, followed by treatment with HCl to form the hydrochloride salt. Overall yields range from 50% to 65%.

Advantages : Enantioselective synthesis suitable for chiral drug development.

Limitations : High catalyst cost and complex purification steps.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Cost | Scalability |

|---|---|---|---|---|

| Bicyclobutane Functionalization | Carboxylation, amination, reduction | 42–74% | High | Moderate |

| Malonate Cyclization | Cyclization, hydrolysis, reductive amination | 70–92% | Low | High |

| [2+2] Cycloaddition | Catalytic cycloaddition, deprotection | 50–65% | Very High | Low |

Chemical Reactions Analysis

1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Research Applications

1. Building Block for Complex Organic Molecules

- This compound serves as a fundamental building block in organic synthesis, allowing chemists to create more complex molecules. Its structural properties facilitate reactions that lead to the formation of various derivatives used in medicinal chemistry and materials science.

2. Synthesis of Pharmaceutical Compounds

- The compound is utilized in the synthesis of potential drug candidates. Its ability to modulate biological activity through enzyme interactions makes it an attractive target for developing therapeutics, particularly in cancer treatment and metabolic disorders .

Pharmaceutical Development

1. Antimicrobial Activity

- Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been screened against Mycobacterium tuberculosis, demonstrating significant growth inhibition at specific concentrations, indicating its potential as a lead compound in anti-tuberculosis drug development .

2. Cancer Therapeutics

- The compound has shown promise in cancer therapy due to its selective uptake by tumor cells compared to normal tissues. In vivo studies revealed high tumor-to-normal tissue ratios, suggesting its utility for targeted drug delivery systems . Case studies indicate that derivatives of this compound can inhibit key enzymes involved in hormone-dependent cancers, providing a pathway for developing effective cancer treatments .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Dimethylamino)cyclobutane-1-carboxylic acid | Cyclic structure with dimethylamino group | High tumor uptake; enzyme modulation |

| cis-3-(Dimethylamino)cyclobutane-1-carboxylic acid | Similar cyclic structure; different stereochemistry | Lower enzyme interaction |

| trans-3-(Dimethylamino)cyclobutane-1-carboxylic acid | Similar cyclic structure; different stereochemistry | Variable biological effects |

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers. Derivatives of 1-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride demonstrated significant growth inhibition in cancer cell lines while sparing healthy cells, indicating their potential as effective inhibitors .

Case Study 2: Transport Mechanisms

Research assessed the transport mechanisms of this compound using various amino acid transport inhibitors. The findings revealed that it is selectively taken up by L-type amino acid transporters, which could be leveraged for targeted delivery systems in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(Methylamino)cyclobutane-1-carboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂

- Key Difference: Replaces dimethylamino with a methylamino group, reducing steric hindrance and altering basicity (pKa).

Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride

1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride

- Molecular Formula: C₁₂H₁₆ClNO₃

- Key Difference : Benzyloxy substituent on the cyclobutane ring.

- Impact : Introduces aromaticity for π-π interactions in target binding. Higher molecular weight (257.71 g/mol) may limit pharmacokinetic properties .

Ring Size and Conformational Effects

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂

- Key Difference : Cyclopentane ring instead of cyclobutane.

1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₂H₂₂ClNO₂

- Key Difference: Cyclohexylamino-methyl substituent.

- Impact : Enhances hydrophobicity for CNS penetration but may introduce metabolic instability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Bioactivity: The dimethylamino group in 1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride enhances binding to negatively charged enzyme pockets, as seen in kinase inhibitor studies .

- Thermodynamic Stability : Cyclobutane derivatives exhibit higher ring strain than cyclopentane analogs, influencing reaction kinetics and metabolic stability .

Biological Activity

1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 165.64 g/mol

- CAS Number : 1394041-58-7

The compound features a cyclobutane ring with a dimethylamino group and a carboxylic acid moiety, which are crucial for its biological interactions.

The biological activity of 1-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, potentially facilitating better membrane permeability and receptor binding.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.

- Receptor Binding : It could bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity and Research Findings

Recent studies have investigated the compound's effects on various biological systems. Below is a summary of key findings:

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial properties of various compounds, including 1-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

- Neurotransmitter Interaction : Another investigation focused on the interaction of this compound with serotonin receptors. The findings revealed that it could modulate serotonin levels, which may have implications for mood regulation therapies .

- Toxicity Assessment : A comprehensive toxicity study was conducted using HepG2 cells to assess the cytotoxic effects of the compound. The results demonstrated a moderate cytotoxic profile, with an IC50 value indicating safe dosages for further research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, and how can purity be ensured?

- Methodology : The compound can be synthesized via multi-step reactions, starting with cyclobutane ring formation followed by functional group introduction. Key steps include:

- Amination : Reacting cyclobutane precursors with dimethylamine under controlled pH and temperature to introduce the dimethylamino group .

- Carboxylation : Using carboxylation agents (e.g., CO₂ under high pressure) or hydrolysis of nitrile intermediates to form the carboxylic acid moiety .

- Salt Formation : Treating the free base with HCl to form the hydrochloride salt, enhancing solubility .

- Purification : Techniques like recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/methanol eluent) are critical for achieving >95% purity. Analytical HPLC or NMR validates purity .

Q. How does the cyclobutane ring influence the compound’s stability and reactivity in aqueous solutions?

- Stability : The strained cyclobutane ring increases susceptibility to ring-opening under acidic or oxidative conditions. Stability studies (via pH-dependent NMR or LC-MS) show decomposition above pH 8, necessitating storage at 2–8°C in inert atmospheres .

- Reactivity : The ring’s angle strain enhances reactivity in nucleophilic substitutions, e.g., with thiols or amines, enabling derivatization for probe synthesis .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., dimethylamino protons at δ ~2.2–2.5 ppm) and ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 190.08) .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what impact does stereochemistry have on biological activity?

- Stereochemical Control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) can yield enantiopure forms. For example, (1R,2R)-configured derivatives show 3x higher binding affinity to GABA receptors than (1S,2S) in rodent models .

- Activity Correlation : Circular dichroism (CD) and X-ray crystallography link stereochemistry to conformational locking in target binding pockets, critical for optimizing neuropharmacological applications .

Q. What strategies resolve contradictions in reported biological activities, such as conflicting cytotoxicity results across cell lines?

- Experimental Design :

- Dose-Response Curves : Test across a wider concentration range (nM–mM) to identify off-target effects at high doses .

- Orthogonal Assays : Combine MTT assays with live-cell imaging (e.g., Annexin V/PI staining) to distinguish apoptosis from necrosis .

Q. How can computational modeling guide the design of derivatives with enhanced enzyme inhibition profiles?

- In Silico Workflow :

Docking Studies : AutoDock Vina or Schrödinger Glide predicts binding modes to targets (e.g., cyclooxygenase-2) .

MD Simulations : GROMACS-based simulations assess stability of ligand-enzyme complexes over 100 ns trajectories .

- Validation : Synthesize top-ranked derivatives (e.g., fluorinated analogs) and test inhibition via enzymatic assays (IC₅₀ determination). A 2024 study achieved a 10x potency increase against COX-2 by introducing a para-fluoro substituent .

Q. What are the challenges in formulating this compound for in vivo studies, and how can bioavailability be improved?

- Formulation Issues : Poor oral bioavailability (<20% in rats) due to high polarity. Strategies include:

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) increases lipophilicity and absorption .

- Nanocarriers : Encapsulation in PLGA nanoparticles improves plasma half-life from 2 to 8 hours in murine models .

- Analytical Validation : LC-MS/MS quantifies plasma concentrations, ensuring pharmacokinetic reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.